1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride
Overview
Description
“1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this indazole ring is a sulfonyl chloride group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and a chloride atom. The presence of the sulfonyl chloride group suggests that this compound could be used as a reactive intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the indazole and the attached sulfonyl chloride group. The presence of nitrogen in the indazole ring and the sulfur and chlorine in the sulfonyl chloride group would likely result in a polar molecule. Computational molecular spectroscopy could be used to further analyze the structure .
Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the sulfonyl chloride group, which is typically very reactive. It can undergo substitution reactions with nucleophiles, potentially allowing for the synthesis of a wide range of derivatives .
Physical And Chemical Properties Analysis
Without specific data, we can only speculate on the physical and chemical properties of this compound. Based on its structure, it’s likely to be a solid at room temperature. Its solubility would depend on the solvent used. As a sulfonyl chloride derivative, it would be expected to be reactive and potentially hazardous .
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed one-pot synthesis methods for producing novel derivatives with potential biological activities. For instance, the one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives has been explored, demonstrating good yields and potent antibacterial activity against standard drugs (Rakesh Sreerama et al., 2020). This highlights the chemical's utility in generating biologically active molecules through novel synthetic pathways.
Chemical Synthesis Techniques
The chemical serves as a versatile reagent in the Davis-Beirut reaction to yield diverse N(1),N(2)-disubstituted-1H-indazolones through electrophilic addition processes, showcasing its applicability in creating a wide range of chemical compounds (Wayne E. Conrad et al., 2011). Such methodologies are vital for the development of new drugs and materials.
Antimicrobial Applications
Compounds synthesized from "1-(propan-2-yl)-1H-indazole-5-sulfonyl chloride" have been evaluated for their antibacterial activities. For example, substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles have been screened for antibacterial activity, demonstrating the potential of these compounds in antimicrobial research (G. Brahmeshwari et al., 2014).
Surface Activity and Antibacterial Properties
The synthesis of 1,2,4-triazole derivatives using "this compound" showcases the compound's role in generating products with antimicrobial activity and surface-active properties, which can be applied in various industrial and pharmaceutical contexts (R. El-Sayed, 2006).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s used as an intermediate in synthesis, its primary role would be to react with other compounds to form new bonds. If it has biological activity, the mechanism could involve interactions with biological macromolecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-propan-2-ylindazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBYNIOICLOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)Cl)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.